molecular formula C24H20N4O2S B12022563 2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]-N'-[(E)-1-phenylethylidene]acetohydrazide CAS No. 105491-11-0

2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]-N'-[(E)-1-phenylethylidene]acetohydrazide

Cat. No.: B12022563
CAS No.: 105491-11-0
M. Wt: 428.5 g/mol
InChI Key: IBWOMSHCKGHORK-YZSQISJMSA-N
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Description

2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]-N’-[(E)-1-phenylethylidene]acetohydrazide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, which includes a quinazolinone core and a hydrazide moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]-N’-[(E)-1-phenylethylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the reaction of anthranilic acid with phenyl isothiocyanate to form 2-mercapto-3-phenylquinazolin-4(3H)-one. This intermediate is then reacted with ethyl chloroacetate to yield ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate . The final step involves the condensation of this intermediate with hydrazine hydrate and subsequent reaction with an appropriate aldehyde to form the desired hydrazide compound .

Chemical Reactions Analysis

2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]-N’-[(E)-1-phenylethylidene]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]-N’-[(E)-1-phenylethylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]-N’-[(E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation . The hydrazide moiety can also interact with various biological molecules, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar compounds to 2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]-N’-[(E)-1-phenylethylidene]acetohydrazide include other quinazolinone derivatives such as:

The uniqueness of 2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]-N’-[(E)-1-phenylethylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

105491-11-0

Molecular Formula

C24H20N4O2S

Molecular Weight

428.5 g/mol

IUPAC Name

2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-[(E)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C24H20N4O2S/c1-17(18-10-4-2-5-11-18)26-27-22(29)16-31-24-25-21-15-9-8-14-20(21)23(30)28(24)19-12-6-3-7-13-19/h2-15H,16H2,1H3,(H,27,29)/b26-17+

InChI Key

IBWOMSHCKGHORK-YZSQISJMSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3)/C4=CC=CC=C4

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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